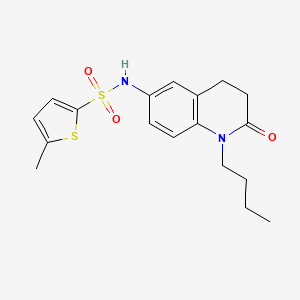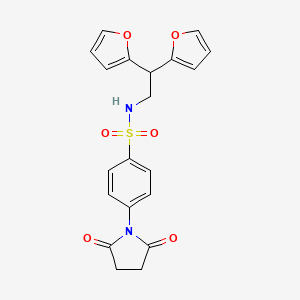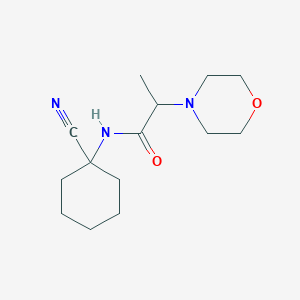
N-(1-cyanocyclohexyl)-2-(morpholin-4-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclohexyl)-2-(morpholin-4-yl)propanamide is a compound that has been extensively studied for its potential pharmacological properties. It is a synthetic compound that belongs to the class of amides and has been found to have significant effects on the central nervous system.
Wirkmechanismus
The mechanism of action of N-(1-cyanocyclohexyl)-2-(morpholin-4-yl)propanamide involves the selective blockade of the NMDA receptor. The NMDA receptor is a type of ionotropic glutamate receptor that is involved in synaptic plasticity and learning and memory processes. N-(1-cyanocyclohexyl)-2-(morpholin-4-yl)propanamide binds to a specific site on the receptor, which prevents the binding of glutamate and the subsequent activation of the receptor. This results in the inhibition of excitatory neurotransmission, which can have significant effects on various neurological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-cyanocyclohexyl)-2-(morpholin-4-yl)propanamide are mainly related to its selective blockade of the NMDA receptor. This can result in the inhibition of excitatory neurotransmission, which can have significant effects on various neurological processes such as synaptic plasticity, learning, and memory. N-(1-cyanocyclohexyl)-2-(morpholin-4-yl)propanamide has also been found to have neuroprotective effects, which can be attributed to its ability to prevent the overstimulation of the NMDA receptor and the subsequent excitotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(1-cyanocyclohexyl)-2-(morpholin-4-yl)propanamide in lab experiments are mainly related to its selective blockade of the NMDA receptor. This makes it a useful tool for studying various neurological processes such as synaptic plasticity, learning, and memory. N-(1-cyanocyclohexyl)-2-(morpholin-4-yl)propanamide has also been found to have neuroprotective effects, which can be useful in studying neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
The limitations of using N-(1-cyanocyclohexyl)-2-(morpholin-4-yl)propanamide in lab experiments are mainly related to its potential toxicity and side effects. It has been found to have significant effects on the central nervous system, which can result in various neurological and behavioral changes. Therefore, caution should be exercised when using this compound in lab experiments, and appropriate safety measures should be taken.
Zukünftige Richtungen
The future directions of research on N-(1-cyanocyclohexyl)-2-(morpholin-4-yl)propanamide are mainly related to its potential pharmacological properties. It has been found to have significant effects on the central nervous system, particularly on the NMDA receptor. Therefore, it has the potential to be developed as a therapeutic agent for various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Further research is needed to explore its pharmacokinetic and pharmacodynamic properties, as well as its potential toxicity and side effects. Additionally, research is needed to identify other potential targets for this compound and to develop more selective and potent derivatives.
Synthesemethoden
The synthesis of N-(1-cyanocyclohexyl)-2-(morpholin-4-yl)propanamide involves the reaction of 1-cyanocyclohexane carboxylic acid with 4-morpholinylpropanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an intermediate, which is then converted to the desired product by the addition of a base such as triethylamine.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclohexyl)-2-(morpholin-4-yl)propanamide has been extensively studied for its potential pharmacological properties. It has been found to have significant effects on the central nervous system, particularly on the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of ionotropic glutamate receptor that is involved in synaptic plasticity and learning and memory processes. N-(1-cyanocyclohexyl)-2-(morpholin-4-yl)propanamide has been found to act as a selective antagonist of the NMDA receptor, which makes it a potential candidate for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclohexyl)-2-morpholin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-12(17-7-9-19-10-8-17)13(18)16-14(11-15)5-3-2-4-6-14/h12H,2-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXQBTLOQSSJNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-(morpholin-4-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2441145.png)
![Tert-butyl (2R,3S)-3-[[4-fluoro-3-(prop-2-enoylamino)phenyl]carbamoyl]-2-methylmorpholine-4-carboxylate](/img/structure/B2441147.png)
![2-ethoxy-5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2441151.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methylbenzamide](/img/structure/B2441152.png)
![N-(2-Cyano-3-methylbutan-2-yl)-2-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)acetamide](/img/structure/B2441153.png)
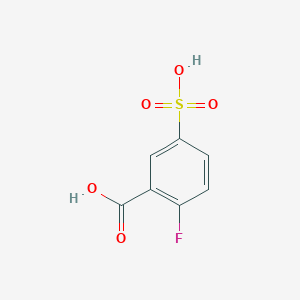
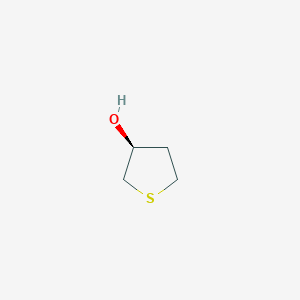

![2-[2-(4-Chlorophenyl)-2-adamantyl]-1-(4-phenylpiperazino)-1-ethanone](/img/structure/B2441160.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2441162.png)

